molecular formula C10H7BrClN3 B8279035 4-Bromo-6-chloro-5-phenylpyridazin-3-amine

4-Bromo-6-chloro-5-phenylpyridazin-3-amine

Cat. No.: B8279035
M. Wt: 284.54 g/mol
InChI Key: HYHFXQKOPSIXFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6-chloro-5-phenylpyridazin-3-amine is a useful research compound. Its molecular formula is C10H7BrClN3 and its molecular weight is 284.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7BrClN3

Molecular Weight

284.54 g/mol

IUPAC Name

4-bromo-6-chloro-5-phenylpyridazin-3-amine

InChI

InChI=1S/C10H7BrClN3/c11-8-7(6-4-2-1-3-5-6)9(12)14-15-10(8)13/h1-5H,(H2,13,15)

InChI Key

HYHFXQKOPSIXFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN=C2Cl)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 6-chloro-5-phenylpyridazin-3-amine (1.01 g, 4.9 mmol) from 1a in methanol (25 mL) under nitrogen was added NaHCO3 (1.09 g, 13.0 mmol). At 0° C., bromine (0.55 M in methanol, 10 mL, 5.5 mmol) was added over 5 min. After 1 h, the cold bath was removed, and the reaction mixture was stirred at room temperature for 6 h. After concentrating in vacuo, the residue was taken up in CH2Cl2 and saturated aqueous Na2S2O5, and the layers were separated. The organic layer was washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4, filtered, and concentrated in vacuo to give crude 4-bromo-6-chloro-5-phenylpyridazin-3-amine (1.28 g).
Quantity
1.01 g
Type
reactant
Reaction Step One
[Compound]
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

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